![molecular formula C18H17N3O4 B12592659 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid CAS No. 876460-48-9](/img/structure/B12592659.png)
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid is a chemical compound with the molecular formula C18H17N3O4. It is known for its complex structure, which includes a benzoic acid moiety linked to a diazenyl group and a dioxobutan-2-yl group.
Vorbereitungsmethoden
The synthesis of 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methylaniline with a dioxobutan-2-yl derivative under specific conditions to form the intermediate compound. This intermediate is then diazotized and coupled with benzoic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
4-{(E)-[1-(2-Anilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure: Diese Verbindung hat eine ähnliche Struktur, jedoch fehlt ihr die Methylgruppe am Anilinteil.
4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure: Diese Verbindung hat ein Chloratom anstelle einer Methylgruppe am Anilinteil.
Die Einzigartigkeit von 4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoesäure liegt in ihren spezifischen strukturellen Merkmalen, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können .
Eigenschaften
CAS-Nummer |
876460-48-9 |
|---|---|
Molekularformel |
C18H17N3O4 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-3-4-6-15(11)19-17(23)16(12(2)22)21-20-14-9-7-13(8-10-14)18(24)25/h3-10,16H,1-2H3,(H,19,23)(H,24,25) |
InChI-Schlüssel |
YSHKAFAHELKDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


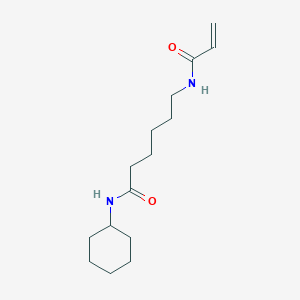

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
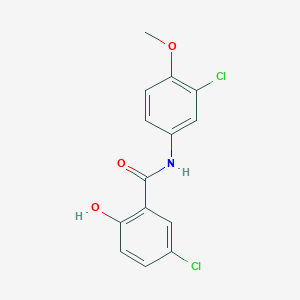
![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)
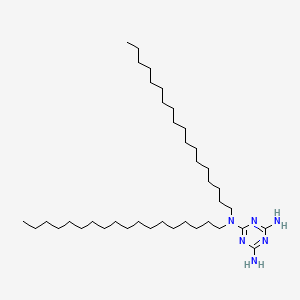

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)
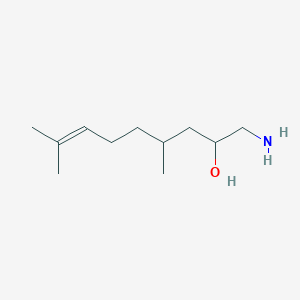
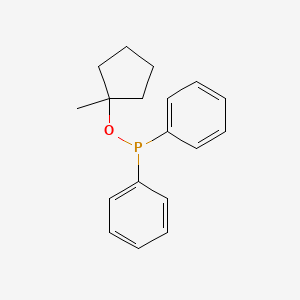
![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)

![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
